Cavity Size Enables Endo-Cavity Complexation of Branched Alkylammonium Cations – A Capability Absent in Calix[4]arene and Calix[6]arene
p-Ethylcalix[7]arene possesses a seven-unit macrocyclic cavity that is significantly larger than the cavities of calix[4]arene (internal volume ~10 ų) and calix[6]arene. Direct NMR and X-ray evidence on a conformationally blocked calix[7]arene derivative demonstrates that this cavity size uniquely enables endo-cavity complexation of linear and branched alkylammonium cations, including tert-butylammonium (tBuNH₃⁺) and n-butylammonium (nBuNH₃⁺) . Calix[4]arene and calix[6]arene hosts are structurally incapable of encapsulating branched guests of this size within their aromatic cavities .
| Evidence Dimension | Cavity size and guest encapsulation capability |
|---|---|
| Target Compound Data | Calix[7]arene scaffold: demonstrated endo-cavity complexation of tBuNH₃⁺ and nBuNH₃⁺ with comparable affinity |
| Comparator Or Baseline | Calix[4]arene: internal volume ~10 ų; cannot encapsulate branched alkylammonium guests |
| Quantified Difference | Qualitative threshold: calix[7]arene cavity crosses the size threshold required for branched alkylammonium encapsulation; calix[4]arene and calix[6]arene do not |
| Conditions | Solution-state host–guest binding studies; NMR chemical shift surface maps and X-ray crystallography on calix[7]arene derivative 3 |
Why This Matters
For researchers designing supramolecular sensors or extraction agents targeting bulky ammonium or organic cations, calix[7]arene is the minimum ring size capable of endo-cavity binding; p-ethylcalix[7]arene provides this cavity without the excessive molecular weight of calix[8]arene.
- [1] Calixarene – Wikipedia. Internal volume of calix[4]arene ~10 ų. View Source
- [2] Gaeta, C. et al. Conformational features and recognition properties of a conformationally blocked calix[7]arene derivative. Chem. Eur. J. 2012, 18, 1219–1230. DOI: 10.1002/chem.201102179. View Source
